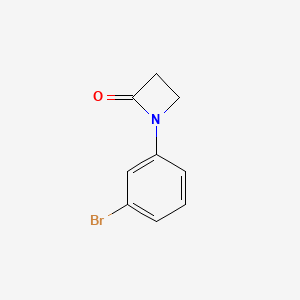

1-(3-Bromophenyl)azetidin-2-one

Overview

Description

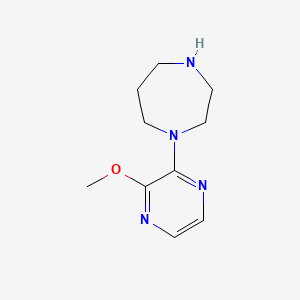

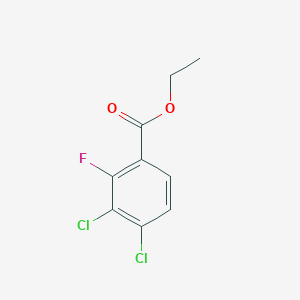

1-(3-Bromophenyl)azetidin-2-one is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses . The compound is also known as a β-lactam .

Synthesis Analysis

The synthesis of 1-(3-Bromophenyl)azetidin-2-one and similar compounds has been achieved using the Staudinger reaction . This reaction is a common method for the synthesis of β-lactams . In addition, a novel series of 1,3,4-trisubstituted azetidin-2-one derivatives were synthesized and proposed as cytotoxic agents .Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)azetidin-2-one is characterized by a four-membered β-lactam ring . This ring structure is less strained than the three-membered aziridine system, resulting in fewer exceptional properties associated with aziridines .Chemical Reactions Analysis

1-(3-Bromophenyl)azetidin-2-one and similar compounds have been investigated for their antiproliferative activity . These compounds act via inhibition of tubulin at the colchicine binding site . The cis double bond linker in combretastatin A-4 (CA-4), a vascular targeting agent, was replaced with the azetidin-2-one ring to prevent the cis/trans isomerization that suppresses the activity of CA-4 .Scientific Research Applications

Anticancer Potential

“1-(3-Bromophenyl)azetidin-2-one” derivatives have been explored for their potential in cancer treatment. These compounds have shown effectiveness against breast cancer cell lines by targeting tubulin . Tubulin is a key protein involved in cell division, and its inhibition can lead to the cessation of cancer cell proliferation.

Antimicrobial Activity

The azetidin-2-one moiety has been integrated into various heterocyclic rings to exploit its antimicrobial properties . These derivatives have been tested against a range of microbial pathogens, offering a new avenue for the development of antimicrobial agents.

Antioxidant Properties

Research has indicated that azetidin-2-one derivatives can exhibit significant antioxidant activity . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Immunostimulating Effects

Some substituted azetidin-2-one derivatives have been identified as immunostimulants . These compounds can potentially enhance the body’s immune response, providing support in fighting infections and diseases.

Antimitotic Compounds

Azetidin-2-ones have structures that are based on antimitotic compounds, which can disrupt the process of cell division . This application is particularly relevant in the context of cancer, where inhibiting cell division can help control the spread of the disease.

Synthesis of Heterocyclic Compounds

The azetidin-2-one ring is a versatile structure that can be used to synthesize a wide range of heterocyclic compounds with potential therapeutic applications . These compounds can be tailored to interact with various biological targets, leading to diverse biological activities.

Mechanism of Action

Target of action

Azetidin-2-one derivatives, also known as β-lactams, have been found to exhibit diversified biological and pharmacological activity . The specific targets can vary depending on the exact structure of the compound and its functional groups.

Mode of action

The inherent rigidity of spirocyclic compounds, such as azetidin-2-one derivatives, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Biochemical pathways

The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Result of action

Β-lactams have been found to exhibit a variety of biological activities .

Action environment

The action, efficacy, and stability of “1-(3-Bromophenyl)azetidin-2-one” can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the compound is recommended to be stored in a sealed, dry environment, under -20°C .

properties

IUPAC Name |

1-(3-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBBPRFERILTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857267 | |

| Record name | 1-(3-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38560-28-0 | |

| Record name | 1-(3-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)

![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)

![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)

![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)